molecular formula C8H10S B1597445 (3-Methylphenyl)methanethiol CAS No. 25697-56-7

(3-Methylphenyl)methanethiol

Cat. No.: B1597445
CAS No.: 25697-56-7
M. Wt: 138.23 g/mol
InChI Key: PNAZUQUHTIOEHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methylphenyl)methanethiol is a useful research compound. Its molecular formula is C8H10S and its molecular weight is 138.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Formation and Biological Relevance

Methanethiol derivatives, including (3-Methylphenyl)methanethiol, are formed through various biochemical processes. For example, methanethiol itself is produced from methionine and sulphite in reactions catalyzed by metal ions, indicating its role in sulfur metabolism (Wainwright, McMahon, & McDowell, 1972). This process underscores the importance of methanethiol compounds in food science and their potential contributions to flavor and aroma profiles in various foods.

Enzymatic Reactions and Methane Biosynthesis

In methanogenic bacteria, derivatives of methanethiol, such as coenzyme M analogues, are critical for the methane biosynthesis pathway. Research into the activity of these analogues in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum highlights their essential role in methane production, offering insights into energy metabolism in archaea (Gunsalus, Romesser, & Wolfe, 1978).

Chemical Synthesis and Organic Chemistry

In organic synthesis, this compound is an intermediate for various organosulfur compounds. The development of novel methods for preparing dithioacetal, utilizing compounds like bis(methylthio)methane, illustrates the application of methanethiol derivatives in creating sulfur-stabilized carbanions, which are pivotal in the synthesis of ketenes, alkenes, and other functional groups (Ji-Hyun Lee et al., 2005).

Atmospheric Chemistry and Environmental Impact

The interaction of methanethiol and its derivatives with metal surfaces is of interest in atmospheric chemistry and material science. Studies on the adsorption of methanethiolate on Au(111) surfaces contribute to understanding the environmental fate of sulfur compounds and their impact on metal corrosion and catalysis (Maksymovych, Sorescu, & Yates, 2006).

Mechanism of Action

Target of Action

The primary target of (3-Methylphenyl)methanethiol is the enzyme methanethiol oxidase (MTO) , which is a part of the selenium-binding protein 1 (SELENBP1) . SELENBP1 is considered a tumor suppressor and is often downregulated in tumor tissues .

Mode of Action

This compound interacts with its target, MTO, by serving as a substrate for the enzyme. The MTO activity of SELENBP1 rapidly degrades methanethiol . When selenbp1 is downregulated, as often seen in tumor tissues, the degradation of methanethiol is impaired, leading to elevated levels of methanethiol .

Biochemical Pathways

Methanethiol is involved in the sulfur metabolism pathway. Dysregulation of this pathway, leading to elevated levels of volatile sulfur compounds (VSCs) like methanethiol, has been observed in cancer patients . Methanethiol can be produced through non-enzymatic reactions, such as a Maillard reaction between glucose and methionine, two metabolites enriched in cancer cells . It can also result from enzymatic methanethiol production in mitochondria .

Pharmacokinetics

Its molecular weight of 138233 suggests that it may have good bioavailability due to its small size

Result of Action

The result of the action of this compound is an increase in the levels of methanethiol, particularly in the context of cancer. This increase contributes to the scent of cancer as part of the cancer-associated signature combination of volatile organic compounds (VOCs) that are increasingly being exploited for non-invasive early cancer diagnosis .

Action Environment

It is known that gut bacteria are a major exogenous source of exposure to methanethiol, with methanethiol-producing strains such as fusobacterium nucleatum highly abundant in the gut microbiome of colorectal carcinoma (crc) patients

Properties

IUPAC Name

(3-methylphenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S/c1-7-3-2-4-8(5-7)6-9/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAZUQUHTIOEHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384218
Record name (3-methylphenyl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25697-56-7
Record name (3-methylphenyl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methylphenyl)methanethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Methylphenyl)methanethiol
Reactant of Route 2
(3-Methylphenyl)methanethiol
Reactant of Route 3
(3-Methylphenyl)methanethiol
Reactant of Route 4
(3-Methylphenyl)methanethiol
Reactant of Route 5
(3-Methylphenyl)methanethiol
Reactant of Route 6
(3-Methylphenyl)methanethiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.